![molecular formula C13H17ClN2O3S B1388878 1-[2-氯-4-(甲磺酰基)苯基]哌啶-3-甲酰胺 CAS No. 942474-89-7](/img/structure/B1388878.png)

1-[2-氯-4-(甲磺酰基)苯基]哌啶-3-甲酰胺

描述

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide, also known as CMPP, is a chemical compound that is widely used in scientific research. It is a white powder with a molecular weight of 269.7 g/mol and a melting point of 106-108°C. CMPP is a member of the piperidine family, and is a derivative of piperidine carboxamide. CMPP has a variety of applications in scientific research, including synthesis and mechanism of action studies, as well as biochemical and physiological effects studies.

科学研究应用

蛋白质组学研究

该化合物用于蛋白质组学研究,蛋白质组学是蛋白质的大规模研究,特别是其结构和功能。 它作为蛋白质及其修饰的鉴定和定量试剂,有助于在分子水平上理解细胞过程 .

分析化学

在分析化学中,该化合物用作校准仪器、验证方法和确保分析测量准确性的标准物质或参考物质。 它有助于开发用于检测和定量化学物质的新分析技术 .

化学合成

研究人员使用该化合物作为合成更复杂分子的构建块。 它在开发新药物方面特别有价值,它可以作为活性药物成分合成的前体或中间体 .

色谱

该化合物可用于色谱作为流动相的一部分或作为待分析的样品。 它有助于分离、鉴定和定量混合物,是化合物纯化的必要手段 .

质谱

在质谱分析中,该化合物可以用作校准标准或作为各种分析中感兴趣的化合物。 它有助于确定离子的质荷比,这对于识别未知化合物和阐明其结构至关重要 .

生物制药生产

该化合物在生物制药行业中得到应用,它可能参与新药的研究和开发。 它可用于药物发现的各个阶段,包括靶标识别和验证 .

材料科学

在材料科学中,该化合物可用于研究具有潜在应用的新材料,例如电子学、涂层或作为添加剂以改善现有材料的性能 .

生命科学研究

最后,它在生命科学研究中发挥作用,有助于遗传学、分子生物学和生物化学的研究。 它可用于分析,作为分子克隆的试剂或用于研究基因表达 .

作用机制

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide can reduce inflammation and pain.

Biochemical and Physiological Effects

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to reduce inflammation and pain in animal models. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation and pain. 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has also been shown to reduce the production of certain cytokines, which are proteins involved in inflammation and immune responses.

实验室实验的优点和局限性

One of the advantages of using 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a relatively stable compound, which makes it suitable for long-term storage. However, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a relatively expensive compound, which can limit its use in certain experiments.

未来方向

The use of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in scientific research could be expanded in a number of ways. For example, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on inflammation and pain in humans. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on the immune system. 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could also be used to study the effects of certain compounds on the nervous system. Furthermore, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on the cardiovascular system. Finally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on cancer.

属性

IUPAC Name |

1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-4-5-12(11(14)7-10)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKJHXZDFOVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

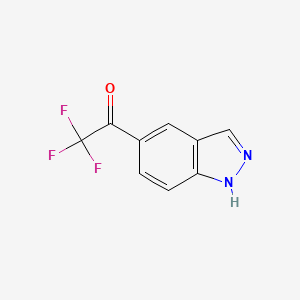

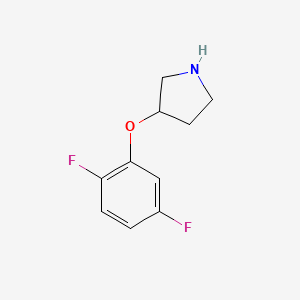

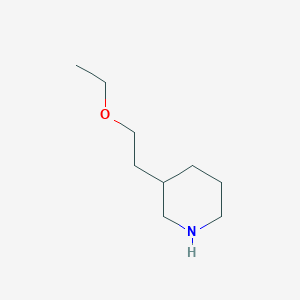

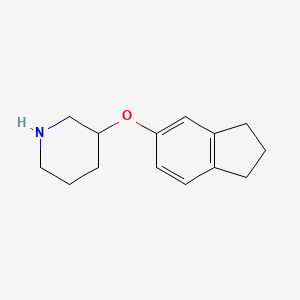

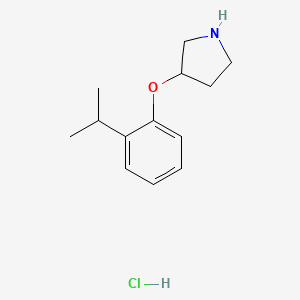

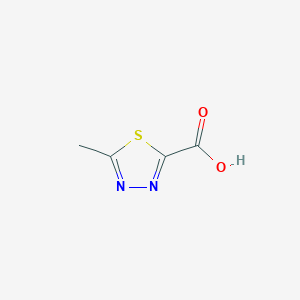

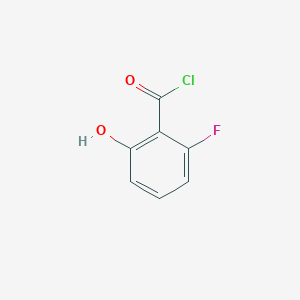

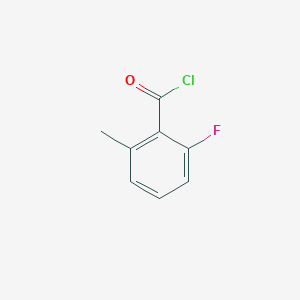

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)

![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)